2,4,6,9-Tetrahydroxy-7-methyl-2-(2-oxopropyl)phenalene-1,3-dione
Overview
Description
9-Demethyl FR-901235 is a polyketide fungal metabolite derived from the immunomodulator FR-901235It is primarily isolated from the Penicillium species .
Scientific Research Applications
9-Demethyl FR-901235 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study polyketide biosynthesis and to develop new synthetic methodologies.
Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and signaling pathways.
Medicine: Research into its immunomodulatory effects has potential implications for developing new therapeutic agents.
Industry: Its unique chemical properties are explored for applications in biotechnology and pharmaceuticals
Mechanism of Action
Target of Action
9-Demethyl FR-901235, also known as 2,4,6,9-Tetrahydroxy-7-methyl-2-(2-oxopropyl)phenalene-1,3-dione, is primarily an immunomodulator . Its primary targets are the immune cells, specifically lymphocytes .
Mode of Action
The compound interacts with lymphocytes and restores their normal proliferation after treatment with an immunosuppressive factor . It also partially restores the impaired delayed-type hypersensitivity to sheep red blood cells in tumor-bearing mice .
Biochemical Pathways
It is known that the compound plays a role in the immune response, particularly in the proliferation of lymphocytes and the delayed-type hypersensitivity response .
Result of Action
The primary result of the action of 9-Demethyl FR-901235 is the modulation of the immune response. It restores normal lymphocyte proliferation and partially restores delayed-type hypersensitivity in tumor-bearing mice . This suggests that the compound could have potential applications in the treatment of conditions involving immune dysfunction.
Action Environment
The action, efficacy, and stability of 9-Demethyl FR-901235 can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-demethyl FR-901235 involves several steps, starting from the precursor FR-901235. The demethylation process typically requires specific reagents and conditions to selectively remove the methyl group at the 9th position. Common reagents used in this process include strong acids or bases, and the reaction is often carried out under controlled temperatures to ensure specificity and yield .
Industrial Production Methods
Industrial production of 9-demethyl FR-901235 involves large-scale fermentation processes using Penicillium species. The fermentation broth is then subjected to extraction and purification steps to isolate the compound. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
9-Demethyl FR-901235 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, altering the compound’s biological activity.
Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms, potentially affecting its reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Comparison with Similar Compounds
Similar Compounds
FR-901235: The parent compound from which 9-demethyl FR-901235 is derived.
9-Demethyl FR-901228: Another derivative with similar structural features but different biological activities.
Polyketides: A broad class of compounds with similar biosynthetic origins and diverse biological activities
Uniqueness
9-Demethyl FR-901235 is unique due to its specific demethylation at the 9th position, which imparts distinct biological properties compared to its parent compound and other derivatives. This specificity makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
IUPAC Name |
2,4,6,9-tetrahydroxy-7-methyl-2-(2-oxopropyl)phenalene-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-6-3-8(19)12-14-11(6)9(20)4-10(21)13(14)16(23)17(24,15(12)22)5-7(2)18/h3-4,19-21,24H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZARUQGWUTUJCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C1C(=CC(=C3C(=O)C(C2=O)(CC(=O)C)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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